Ester de DBCO-NHCO-PEG4-NHS
Vue d'ensemble
Description
DBCO-NHCO-PEG4-NHS ester is a versatile compound widely used in bioconjugation and click chemistry. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and an N-hydroxysuccinimide (NHS) ester group. This compound is known for its ability to react specifically and efficiently with primary amines, forming stable covalent bonds. The PEG linker imparts water solubility and flexibility, minimizing steric hindrance during ligation to complementary azide-containing molecules .
Applications De Recherche Scientifique
DBCO-NHCO-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and modification of biomolecules like proteins and peptides.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of diagnostic agents and imaging probes
Mécanisme D'action
Target of Action
DBCO-NHCO-PEG4-NHS ester is a PEG linker containing an NHS ester that is able to react specifically and efficiently with primary amines . These primary amines can be found in the side chain of lysine residues or aminosilane-coated surfaces . Therefore, the primary targets of DBCO-NHCO-PEG4-NHS ester are these primary amines.
Mode of Action
The NHS ester moiety of DBCO-NHCO-PEG4-NHS ester readily hydrolyzes and becomes non-reactive . It can form a covalent bond with primary amines in a process known as acylation . This reaction is favored at near neutral pH (6-9) and with concentrated protein solutions . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of DBCO-NHCO-PEG4-NHS ester is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . DBCO-NHCO-PEG4-NHS ester, being a PROTAC linker, can be used in the synthesis of PROTACs .
Pharmacokinetics
The hydrophilic PEG spacer arm in DBCO-NHCO-PEG4-NHS ester improves water solubility . It is soluble in aqueous buffers up to 1.5 mM . This property can impact the bioavailability of the compound.
Result of Action
The result of the action of DBCO-NHCO-PEG4-NHS ester is the formation of a covalent bond with primary amines, leading to the modification and labeling of biomolecules . In the context of PROTACs, this can lead to the selective degradation of target proteins .
Action Environment
The action of DBCO-NHCO-PEG4-NHS ester is influenced by several environmental factors. For instance, reactions with DBCO and azides are more efficient at high concentrations and temperatures (i.e., 2-37°C) . Furthermore, the reaction environment should be at near neutral pH for optimal acylation .
Analyse Biochimique
Biochemical Properties
DBCO-NHCO-PEG4-NHS ester plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds with primary amines. This compound interacts with various enzymes, proteins, and other biomolecules through its NHS ester group, which reacts with the side chains of lysine residues or aminosilane-coated surfaces under neutral or slightly basic conditions . The DBCO group enables the compound to participate in SPAAC reactions with azide-containing molecules, facilitating the conjugation of biomolecules without the need for copper catalysts . This property is particularly useful in the synthesis of ADCs and PROTACs, where precise and stable linkages are essential.
Cellular Effects
DBCO-NHCO-PEG4-NHS ester influences various cellular processes by facilitating the targeted delivery of therapeutic agents. In ADCs, the compound helps in the precise attachment of cytotoxic drugs to antibodies, ensuring that the drug is delivered specifically to cancer cells, thereby minimizing off-target effects . This targeted delivery can affect cell signaling pathways, gene expression, and cellular metabolism by inducing apoptosis in cancer cells while sparing healthy cells. The PEG spacer in DBCO-NHCO-PEG4-NHS ester also enhances the solubility and stability of the conjugates, improving their pharmacokinetic properties.
Molecular Mechanism
At the molecular level, DBCO-NHCO-PEG4-NHS ester exerts its effects through covalent binding interactions. The NHS ester reacts with primary amines to form stable amide bonds, while the DBCO group undergoes SPAAC reactions with azide groups . These interactions facilitate the formation of stable conjugates that can selectively target and degrade specific proteins in PROTAC applications. The PEG spacer provides flexibility and reduces steric hindrance, allowing the conjugates to interact more effectively with their targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DBCO-NHCO-PEG4-NHS ester can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its reactivity can decrease if exposed to moisture or light . Long-term studies have shown that DBCO-NHCO-PEG4-NHS ester maintains its efficacy in in vitro and in vivo experiments, provided it is stored and handled correctly. Degradation of the compound can lead to reduced efficiency in forming stable conjugates, impacting the overall effectiveness of the biochemical reactions.
Dosage Effects in Animal Models
The effects of DBCO-NHCO-PEG4-NHS ester vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the targeted delivery of therapeutic agents, resulting in significant therapeutic benefits . At high doses, there may be toxic or adverse effects, including potential off-target interactions and immune responses. It is crucial to determine the appropriate dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
DBCO-NHCO-PEG4-NHS ester is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its bioconjugation reactions. The NHS ester group reacts with lysine residues on proteins, forming stable amide bonds . This interaction can influence metabolic flux and metabolite levels by modifying the activity of target proteins. The PEG spacer can also affect the solubility and distribution of the conjugates, impacting their metabolic stability and clearance.
Transport and Distribution
Within cells and tissues, DBCO-NHCO-PEG4-NHS ester is transported and distributed through interactions with transporters and binding proteins. The PEG spacer enhances the solubility and reduces the aggregation of the conjugates, facilitating their transport through biological membranes . The compound’s distribution is influenced by its ability to form stable conjugates with target biomolecules, ensuring precise localization and accumulation at the desired sites.
Subcellular Localization
The subcellular localization of DBCO-NHCO-PEG4-NHS ester is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles through its interactions with targeting peptides or proteins . This localization is crucial for its activity and function, as it ensures that the therapeutic agents are delivered to the appropriate cellular sites, enhancing their efficacy and minimizing off-target effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG4-NHS ester typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of DBCO Group: The activated PEG-NHS is then reacted with dibenzocyclooctyne (DBCO) to form the final product, DBCO-NHCO-PEG4-NHS ester.
Industrial Production Methods
Industrial production of DBCO-NHCO-PEG4-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using NHS and DCC.
Controlled Reaction Conditions: The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques like chromatography to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-NHCO-PEG4-NHS ester primarily undergoes:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The DBCO group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing molecules
Common Reagents and Conditions
Reagents: Primary amines, azide-containing molecules, DMSO, DMF.
Conditions: Neutral to slightly basic pH (7-9), room temperature to 37°C.
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Triazole Linkages: Formed from the SPAAC reaction with azides
Comparaison Avec Des Composés Similaires
Similar Compounds
- DBCO-PEG4-NHS ester
- DBCO-PEG5-NHS ester
- DBCO-PEG6-NHS ester
- DBCO-PEG8-NHS ester .
Uniqueness
DBCO-NHCO-PEG4-NHS ester stands out due to its specific combination of a DBCO group, a PEG4 linker, and an NHS ester. This unique structure provides optimal reactivity, water solubility, and flexibility, making it highly efficient for bioconjugation and click chemistry applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10/c38-30(35-16-13-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)14-17-43-19-21-45-23-24-46-22-20-44-18-15-34(42)47-37-32(40)11-12-33(37)41/h1-8H,11-25H2,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIDTHUTOSOEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201102134 | |
Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201102134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-58-7 | |
Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxa-17-azaeicosanoic acid, 20-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-16,20-dioxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201102134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.